molecular formula C14H20N2O3S B4850672 ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate

ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate

Cat. No. B4850672
M. Wt: 296.39 g/mol
InChI Key: BBBLXNFCTHCZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate is a synthetic compound that belongs to the class of thienopyridine derivatives. It is a potent inhibitor of platelet aggregation and has been extensively studied for its potential use in the treatment of cardiovascular diseases.

Mechanism of Action

The mechanism of action of ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate involves the inhibition of the platelet P2Y12 receptor, which is involved in the activation of platelets and the formation of blood clots. By inhibiting this receptor, ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate prevents platelet aggregation and reduces the risk of thrombotic events.
Biochemical and Physiological Effects
In addition to its antiplatelet effects, ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate has been shown to have anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes, which may contribute to its cardioprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate is its potent antiplatelet activity, which makes it a promising candidate for the prevention of thrombotic events. However, its use in lab experiments is limited by its relatively low solubility in aqueous solutions, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate. One area of focus is the development of more potent and selective P2Y12 receptor inhibitors, which may have improved efficacy and safety profiles. Another area of focus is the investigation of the anti-inflammatory and antioxidant properties of ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate, which may have broader applications in the prevention and treatment of cardiovascular diseases. Finally, the development of novel drug delivery systems may improve the solubility and bioavailability of ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate, making it a more viable candidate for clinical use.

Scientific Research Applications

Ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate has been extensively studied for its potential use in the treatment of cardiovascular diseases. It is a potent inhibitor of platelet aggregation, which makes it a promising candidate for the prevention of thrombotic events such as myocardial infarction and stroke. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its cardioprotective effects.

properties

IUPAC Name

ethyl N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-4-10-8(3)20-13(16-14(18)19-5-2)11(10)12(17)15-9-6-7-9/h9H,4-7H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBLXNFCTHCZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2CC2)NC(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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